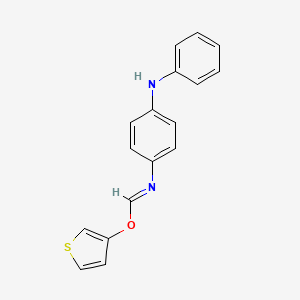
Thiophen-3-yl (4-anilinophenyl)methanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophen-3-yl (4-anilinophenyl)methanimidate is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
准备方法
The synthesis of Thiophen-3-yl (4-anilinophenyl)methanimidate typically involves the reaction of thiophene derivatives with aniline derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 4-anilinobenzaldehyde in the presence of a suitable catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
Thiophen-3-yl (4-anilinophenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the thiophene ring is substituted by various electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
科学研究应用
Thiophen-3-yl (4-anilinophenyl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of Thiophen-3-yl (4-anilinophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Thiophen-3-yl (4-anilinophenyl)methanimidate can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: Another thiophene derivative with different substitution patterns.
4-(Thiophen-2-yl)aniline: A compound with a similar structure but different functional groups.
Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group instead of an imidate group. The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiophene and aniline moieties, which confer distinct electronic and structural properties
属性
CAS 编号 |
568579-69-1 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC 名称 |
thiophen-3-yl N-(4-anilinophenyl)methanimidate |
InChI |
InChI=1S/C17H14N2OS/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-13-20-17-10-11-21-12-17/h1-13,19H |
InChI 键 |
HQANUBZUECCXMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=COC3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
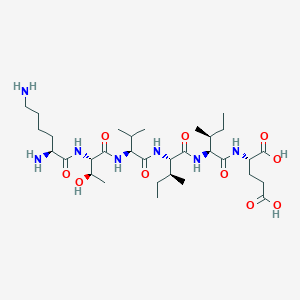
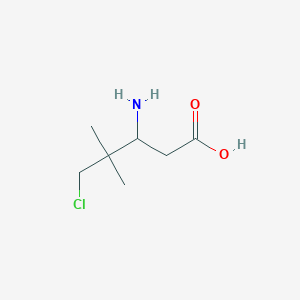
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
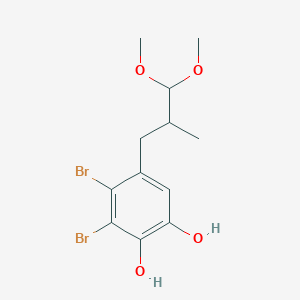
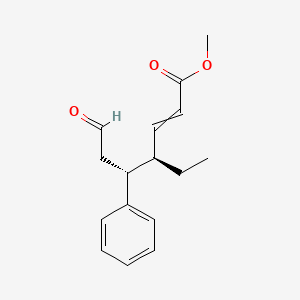

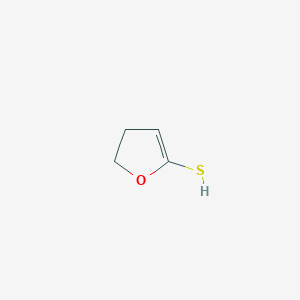
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
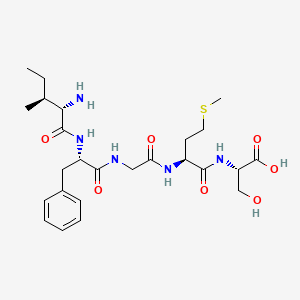
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
